3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine 3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine
Brand Name: Vulcanchem
CAS No.: 1227576-02-4
VCID: VC2766749
InChI: InChI=1S/C8H7BrF3NO/c1-14-7-5(4-9)2-3-6(13-7)8(10,11)12/h2-3H,4H2,1H3
SMILES: COC1=C(C=CC(=N1)C(F)(F)F)CBr
Molecular Formula: C8H7BrF3NO
Molecular Weight: 270.05 g/mol

3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine

CAS No.: 1227576-02-4

Cat. No.: VC2766749

Molecular Formula: C8H7BrF3NO

Molecular Weight: 270.05 g/mol

* For research use only. Not for human or veterinary use.

3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine - 1227576-02-4

Specification

CAS No. 1227576-02-4
Molecular Formula C8H7BrF3NO
Molecular Weight 270.05 g/mol
IUPAC Name 3-(bromomethyl)-2-methoxy-6-(trifluoromethyl)pyridine
Standard InChI InChI=1S/C8H7BrF3NO/c1-14-7-5(4-9)2-3-6(13-7)8(10,11)12/h2-3H,4H2,1H3
Standard InChI Key LMJANZXEVWKZRH-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=N1)C(F)(F)F)CBr
Canonical SMILES COC1=C(C=CC(=N1)C(F)(F)F)CBr

Introduction

Structural Information

Structural Features and Representation

The structure of 3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine consists of a pyridine core with three distinct functional groups:

  • A bromomethyl (-CH₂Br) group at position 3

  • A methoxy (-OCH₃) group at position 2

  • A trifluoromethyl (-CF₃) group at position 6

The InChI representation for a closely related isomer is InChI=1S/C8H7BrF3NO/c1-14-6-3-2-5(4-9)7(13-6)8(10,11)12/h2-3H,4H2,1H3, though the exact InChI for the title compound would differ due to the different positions of the methoxy and trifluoromethyl groups.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides critical information for characterizing 3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine:

  • ¹H NMR: Expected signals include the methoxy protons (approximately δ 3.8-4.0 ppm), the bromomethyl protons (approximately δ 4.2-4.5 ppm), and aromatic protons from the pyridine ring. The proximity of the methoxy group to the pyridine nitrogen would likely influence its chemical shift.

  • ¹³C NMR: Distinctive signals would be observed for the carbon atoms in the pyridine ring, the methoxy carbon, the bromomethyl carbon, and the trifluoromethyl carbon (with characteristic splitting patterns due to C-F coupling).

  • ¹⁹F NMR: The trifluoromethyl group would exhibit a characteristic signal in the range of δ -60 to -70 ppm, providing a diagnostic marker for this functionality.

Mass Spectrometry

Mass spectrometric analysis of this compound would show characteristic isotopic patterns due to the presence of bromine (⁷⁹Br and ⁸¹Br), which provides a distinctive "M" and "M+2" peak pattern in roughly equal intensities. The predicted m/z values for common adducts would be similar to those of structural analogs, with the [M+H]⁺ ion expected around m/z 293.98.

Table 1: Predicted Mass Spectrometry Data for 3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine

AdductExpected m/z
[M+H]⁺293.98
[M+Na]⁺315.96
[M+NH₄]⁺311.01
[M-H]⁻291.96

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine likely involves a multi-step approach, drawing parallels from methods used for similar compounds:

  • Starting with an appropriately substituted pyridine containing the methoxy and trifluoromethyl groups in the correct positions

  • Introduction of a methyl group at position 3 through directed metallation or cross-coupling reactions

  • Bromination of the methyl group using brominating agents like N-bromosuccinimide (NBS) or bromine under radical conditions

Reaction Conditions and Optimization

Based on synthesis methods for related compounds, the bromination step typically requires specific conditions:

Table 2: Potential Bromination Conditions for 3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine

Brominating AgentCatalyst/InitiatorSolventTemperatureExpected Yield
NBSAIBN or Benzoyl peroxideCCl₄ or DCM60-80°C65-75%
BromineLight or peroxideAcetic acid25-40°C60-70%
Copper(II) bromide-Ethyl acetateReflux70-80%

The choice of reaction conditions significantly impacts the regioselectivity and yield, with the positioning of the methoxy group potentially influencing the reactivity of nearby positions.

Chemical Reactivity

Nucleophilic Substitution Reactions

The bromomethyl group in 3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine serves as an excellent leaving group for nucleophilic substitution reactions. This reactivity enables the compound to function as a valuable building block for introducing various functionalities:

  • Reaction with nitrogen nucleophiles (amines, azides) produces aminomethyl or azidomethyl derivatives

  • Oxygen nucleophiles (alcohols, phenols) yield ethers

  • Sulfur nucleophiles (thiols) form thioethers

  • Carbon nucleophiles (cyanide, malonate esters) create C-C bonds

Effect of Substituent Positioning

The positioning of the methoxy group at position 2 (adjacent to the pyridine nitrogen) likely influences the electronic distribution within the molecule differently than in its isomer with the methoxy at position 6. This electronic effect could alter:

  • The reactivity of the bromomethyl group in nucleophilic substitution reactions

  • The basicity of the pyridine nitrogen

  • The stability of reaction intermediates

  • The regioselectivity in further functionalization reactions

Applications in Chemical Research

Pharmaceutical Applications

3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine holds significant potential in pharmaceutical research due to several key characteristics:

  • The trifluoromethyl group enhances metabolic stability and lipophilicity, important properties for drug candidates

  • The reactive bromomethyl group allows for the introduction of diverse functionalities to create compound libraries

  • The methoxy group can participate in hydrogen bonding interactions with biological targets

  • The pyridine ring provides a scaffold found in numerous bioactive compounds

These properties make the compound valuable for developing potential therapeutics targeting various disease states.

Role in Synthetic Methodology

As a building block in organic synthesis, this compound facilitates:

  • Construction of complex heterocyclic structures

  • Development of novel cross-coupling methodologies

  • Preparation of ligands for metal catalysis

  • Synthesis of fluorinated agrochemical candidates

Microorganism TypePotential ActivityPossible Mechanism
Gram-positive bacteriaModerateCell wall disruption
Gram-negative bacteriaVariableMembrane interaction
FungiModerate to highEnzyme inhibition

Structure-Activity Relationships

The positioning of functional groups significantly impacts potential biological activity:

  • The methoxy group at position 2 (versus position 6 in the isomer) may alter binding affinity to target proteins

  • The proximity of the methoxy group to the pyridine nitrogen could affect hydrogen bonding patterns

  • The electronic effects of the substituent arrangement influence the reactivity of the bromomethyl group in biological systems

Analytical Methods for Characterization

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) methods are essential for purity determination of 3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine. Typical conditions might include:

  • HPLC: C18 reverse-phase column with acetonitrile/water gradient

  • GC: Non-polar column (e.g., DB-5) with temperature programming from 100-250°C

  • GC-MS: For simultaneous separation and identification

Spectroscopic Methods

Beyond NMR and mass spectrometry, additional spectroscopic techniques valuable for characterization include:

  • Infrared spectroscopy: Characteristic bands for C-O (methoxy), C-F (trifluoromethyl), and C-Br stretching vibrations

  • UV-Vis spectroscopy: Absorption patterns typical of substituted pyridines

  • X-ray crystallography: For definitive structural elucidation if suitable crystals can be obtained

Comparison with Structural Isomers

Structural Differences

The key distinction between 3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine and its isomer 3-Bromomethyl-6-methoxy-2-(trifluoromethyl)pyridine lies in the positions of the methoxy and trifluoromethyl groups. This positional isomerism results in:

  • Different electronic distributions across the pyridine ring

  • Altered reactivity patterns

  • Varied biological activity profiles

  • Modified physicochemical properties

Reactivity Comparison

The positional isomers likely exhibit differences in chemical behavior:

Table 4: Predicted Reactivity Differences Between Positional Isomers

Reaction Type3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine3-Bromomethyl-6-methoxy-2-(trifluoromethyl)pyridine
Nucleophilic substitution at bromomethylPotentially faster due to electronic effectsModerate rate
Electrophilic aromatic substitutionLess favorable at position 5More favorable at position 5
Coordination to metalsDifferent binding geometryDifferent binding geometry
Base sensitivityPotentially different stabilityDocumented stability under basic conditions

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